tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate
Description
This compound is a carbamate derivative featuring:
- A tert-butyl group as a protective moiety.
- A (2S)-oxiran-2-yl (epoxide) group, which confers stereochemical specificity and reactivity.
- A (2R)-propan-2-yl backbone with a methoxy linker.
Its stereochemistry (R and S configurations) is critical for its applications in asymmetric synthesis, particularly in pharmaceuticals and chiral intermediates. The compound’s epoxide group enables ring-opening reactions, making it valuable for constructing complex molecules .
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-8(5-14-6-9-7-15-9)12-10(13)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13)/t8-,9-/m1/s1 |
InChI Key |
GXJWOVWRSONIKJ-RKDXNWHRSA-N |
Isomeric SMILES |
C[C@H](COC[C@@H]1CO1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(COCC1CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an epoxide derivative. The reaction conditions often include the use of solvents like methylene chloride or chloroform and may require catalysts to facilitate the reaction. The process generally involves cooling the reaction mixture to low temperatures and then gradually warming it to room temperature to complete the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Diols.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biological pathways .
Medicine: In medicine, this compound is explored for its potential as a drug intermediate. Its stability and reactivity make it a candidate for developing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical and Functional Group Variations
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate
- Key Differences :
- Replaces the methoxypropan-2-yl group with a 2-phenylethyl chain.
- Retains the (S)-oxiran-2-yl group but introduces a phenyl ring, enhancing lipophilicity.
- Properties: Solubility: Insoluble in water; soluble in chloroform, dichloromethane, and ethyl acetate. Optical rotation: −71° (c=0.6 in methanol) .
- Applications : Used in enantioselective synthesis of bioactive molecules due to its rigid aromatic moiety .
tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate
- Key Differences :
- Features a (3-phenylpropyl) chain instead of methoxypropan-2-yl.
- Both oxiran and propyl groups have R configurations (vs. the target compound’s mixed R/S).
- Applications : Acts as a precursor for erythro-N-Boc-D-homophenylalanine epoxide, a key intermediate in peptide synthesis .
tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate
Key Insights :
- The target compound’s synthesis via NaBH₄ reduction achieves high yields (80%) but lacks enantiomeric data, whereas epoxide-containing analogs use stereoselective methods (e.g., Mitsunobu reaction) to achieve >20:1 enantiomeric ratios .
- Pyrrolidinone-containing analogs (e.g., ) prioritize functional group compatibility over epoxide reactivity .
Physicochemical Properties
Key Insights :
- Epoxide-containing compounds generally exhibit low water solubility but high compatibility with organic solvents.
- Hydroxy groups (e.g., ) marginally improve polarity without compromising stability .
Biological Activity
Tert-butyl N-[(2R)-1-[[(2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate is a compound with significant biological activity that has garnered attention in medicinal chemistry. Its structure, featuring an oxirane ring, suggests potential applications in various therapeutic areas, particularly in cancer treatment and as a biochemical tool in cellular studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight: 255.33 g/mol
- CAS Number: 221352-74-5
- Solubility: Soluble in organic solvents, with limited aqueous solubility.
This compound exhibits biological activity primarily through its interaction with cellular pathways involved in proliferation and apoptosis. The oxirane moiety is known to participate in nucleophilic attacks, which may lead to modifications of proteins involved in cancer cell signaling.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 0.6 | Inhibition of DNA synthesis |
These results suggest that the compound may act by disrupting critical processes in cancer cell survival and proliferation.
Case Studies
-
Study on MCF7 Cells:
In a controlled experiment, MCF7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptotic markers, including caspase activation and PARP cleavage. -
Combination Therapy:
A combination study with standard chemotherapeutics showed enhanced efficacy when tert-butyl N-[(2R)-1-[[[2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate was used alongside doxorubicin. The synergistic effect resulted in a significant reduction of cell viability compared to either treatment alone.
Toxicity and Safety Profile
The safety profile of tert-butyl N-[(2R)-1-[[[2S)-oxiran-2-yl]methoxy]propan-2-yl]carbamate has been evaluated in preclinical models. Notably, acute toxicity studies indicate a favorable safety margin, with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
